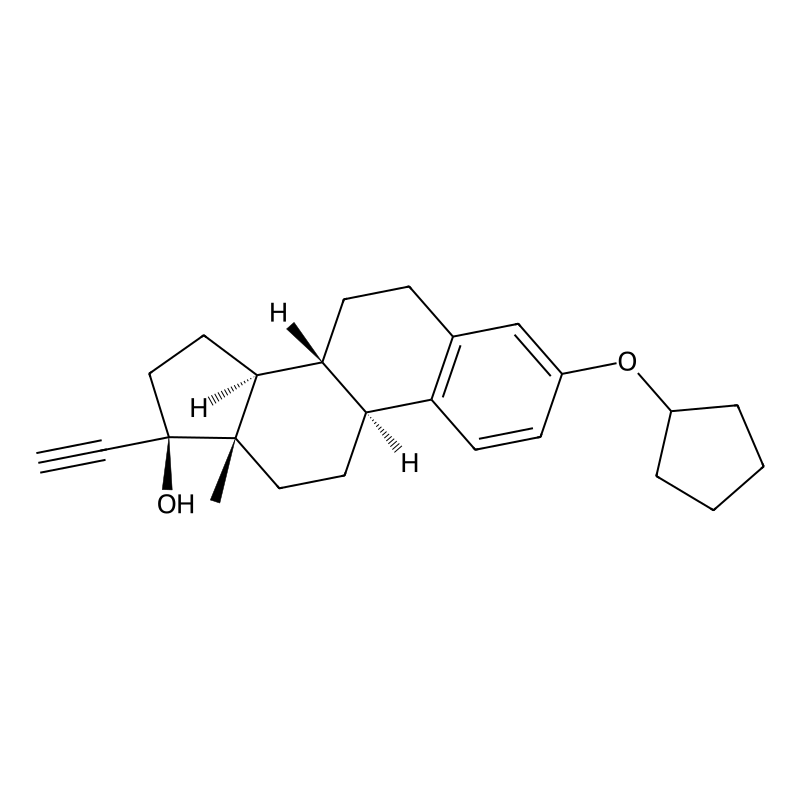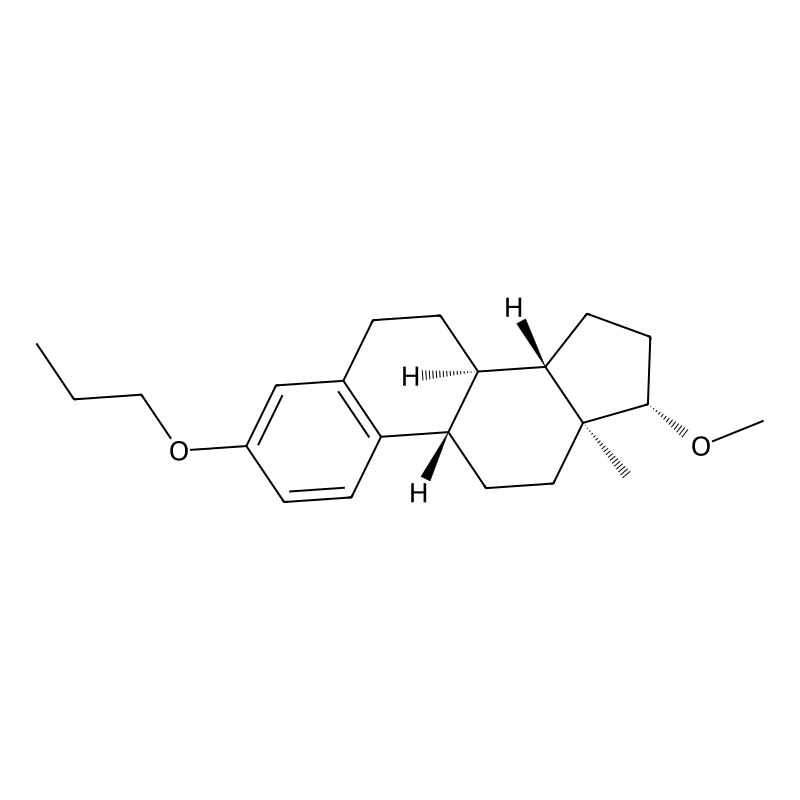CAS No.:152-43-2
Molecular Formula:C25H32O2
Molecular Weight:364.5 g/mol
Availability:
In Stock
CAS No.:84449-90-1
Molecular Formula:C28H27NO4S
Molecular Weight:473.6 g/mol
Availability:
In Stock
CAS No.:89778-26-7
Molecular Formula:C26H28ClNO
Molecular Weight:406.0 g/mol
Availability:
In Stock
CAS No.:128607-22-7
Molecular Formula:C24H23ClO2
Molecular Weight:378.9 g/mol
Availability:
In Stock
CAS No.:10540-29-1
Molecular Formula:C26H29NO
Molecular Weight:371.5 g/mol
Availability:
In Stock
CAS No.:39219-28-8
Molecular Formula:C22H32O2
Molecular Weight:328.5 g/mol
Availability:
In Stock





